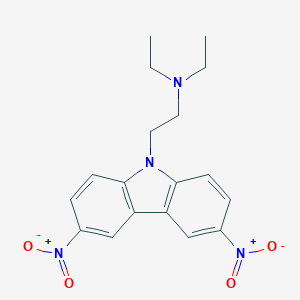
2-(3,6-dinitrocarbazol-9-yl)-N,N-diéthyléthanamine
Vue d'ensemble
Description
Carbazole derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers . They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . This makes them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Synthesis Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The preparation of carbazole having functionalization in 3,6 position and N-vinyl carbazole from 9H-carbazole are quite simple .
Molecular Structure Analysis
The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length . Poly (2,7-carbazole) exhibits more extended conjugation length because of the presence of lower bandgap energy values and the presence of poly para phenylene (PPP) like structure .
Chemical Reactions Analysis
Carbazole units are more advantageous because of their intriguing properties includes the presence of bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of nitrogen atom .
Physical And Chemical Properties Analysis
Carbazole (CZ) based polymeric and oligomeric compounds have versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .
Applications De Recherche Scientifique
Électropolymérisation
Les composés à base de carbazole, y compris notre composé d'intérêt, sont attractifs en raison de leur importante stabilité photochimique et thermique et de leur bonne capacité de transport des trous . Ils peuvent être utilisés dans les procédés d'électropolymérisation, qui est une méthode de formation d'un film polymère sur un substrat en appliquant un courant électrique .
Biosenseurs
Le polycarbazole et ses dérivés, y compris notre composé, peuvent être utilisés dans le développement de biosenseurs . Ces matériaux ont d'excellentes propriétés optoélectroniques, une mobilité élevée des porteurs de charge et une excellente stabilité morphologique, ce qui les rend adaptés à cette application .
Inhibition de la corrosion
Les composés à base de carbazole peuvent être utilisés comme inhibiteurs de corrosion . Leur bonne stabilité chimique et environnementale les rend adaptés à cette application .
Photovoltaïque
Les composés du carbazole ont été utilisés dans les dispositifs photovoltaïques . Leur excellente capacité de transport de charge et leur forte fluorescence les rendent idéaux pour cette application .
Dispositifs électroluminescents
Les composés à base de carbazole ont des applications industrielles potentielles dans les applications électroluminescentes . Ils ont une bonne stabilité environnementale et une photoconductivité, qui sont des propriétés importantes pour cette application
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-3-19(4-2)9-10-20-17-7-5-13(21(23)24)11-15(17)16-12-14(22(25)26)6-8-18(16)20/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXHSPDYFQLEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432804.png)
![2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432809.png)
![4-(Indolo[3,2-b]quinoxalin-6-ylmethyl)morpholine](/img/structure/B432814.png)
![Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine](/img/structure/B432815.png)
![6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B432821.png)

![6-chloro-2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432825.png)

![N-[2-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl]-N-naphthalen-1-ylacetamide](/img/structure/B432829.png)
![6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432830.png)
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)thiourea](/img/structure/B432831.png)
![6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432834.png)
![[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile](/img/structure/B432857.png)